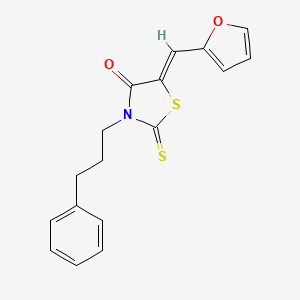

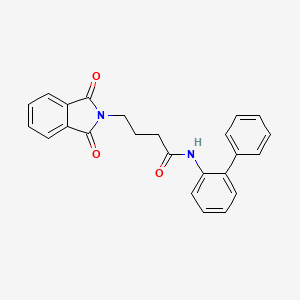

N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Übersicht

Beschreibung

N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide represents a chemical compound with potential relevance in various fields due to its unique structure. This compound, like others in its class, has been synthesized and studied for its structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of compounds related to N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves multi-step reactions starting from basic organic or inorganic molecules. For instance, a compound was synthesized through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, demonstrating the complexity and specificity of synthesis processes in this chemical class (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically determined using X-ray crystallography. The structural analysis reveals detailed information about the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity. For example, the crystal structure analysis of a related compound provided insight into its triclinic space group and specific crystallographic parameters, highlighting the compound's detailed molecular architecture (Huang Ming-zhi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research on hybrid compounds derived from N-biphenylyl-butanamides demonstrates their potential as anticonvulsant agents. Compounds like these, which combine elements of known antiepileptic drugs, have shown broad-spectrum activity in preclinical seizure models, such as the maximal electroshock and subcutaneous pentylenetetrazole tests. They exhibit high protection without significantly impairing motor coordination, making them promising candidates for treating epilepsy (Kamiński et al., 2015).

Electrocatalytic Synthesis of Hydrogen Peroxide

Nitrogen-doped carbons derived from N-biphenylyl-butanamides have been explored for their utility in electrocatalysis, specifically for the synthesis of hydrogen peroxide. These metal-free catalysts, developed from ionic liquids, have shown potential in providing a safe and sustainable method for hydrogen peroxide production (Fellinger et al., 2012).

Antimicrobial and Anticancer Activities

N-biphenylyl-butanamide derivatives have demonstrated significant antimicrobial and anticancer activities. These compounds, characterized through various spectroscopic techniques, have shown effectiveness against lung carcinoma and leishmanial activities. Moreover, their interaction with DNA suggests potential for further biomedical applications (Sirajuddin et al., 2015).

Lipoxygenase Inhibition

Derivatives of N-biphenylyl-butanamide have been investigated for their potential as lipoxygenase inhibitors. These studies are critical in understanding their role in inflammation and other biological processes, indicating broader applications in medical research (Aziz‐ur‐Rehman et al., 2016).

Tyrosinase Inhibition

Biphenyl ester derivatives, which include N-biphenylyl-butanamide structures, are found to have significant anti-tyrosinase activities. These findings are relevant for treatments of conditions like hypertension and inflammation, as well as in the development of pharmaceuticals (Kwong et al., 2017).

Eigenschaften

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c27-22(25-21-14-7-6-11-18(21)17-9-2-1-3-10-17)15-8-16-26-23(28)19-12-4-5-13-20(19)24(26)29/h1-7,9-14H,8,15-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNZMJVKTSRPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-cyano-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B4578236.png)

![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)

![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4578246.png)

![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4578327.png)

![2-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4578335.png)

![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)